rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis
Description
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis: is a chiral compound with the molecular formula C7H15NO. It is a derivative of piperidine and contains a hydroxyl group attached to the carbon atom of the piperidine ring
Synthetic Routes and Reaction Conditions:
Reduction of Piperidine Derivatives: One common synthetic route involves the reduction of piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroxylation of Piperidine: Another method involves the hydroxylation of piperidine using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-2-one and piperidine-2-carbaldehyde.
Reduction: Piperidine derivatives.
Substitution: Halogenated piperidines and N-alkylated piperidines.
Properties
CAS No. |
177473-31-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives like rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol are integral in synthesizing various pharmaceuticals due to their ability to act as building blocks for more complex structures. They are often used in the development of drugs targeting neurological disorders and other therapeutic areas.
Neuropharmacology
Research indicates that piperidine derivatives can modulate neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. Their ability to penetrate the blood-brain barrier enhances their therapeutic potential in central nervous system (CNS) disorders.
Anticancer Activity
Recent studies have shown that compounds derived from piperidine can selectively target cancer cells with specific genetic deletions, such as the MTAP gene. This selective action is crucial for developing targeted therapies that minimize damage to healthy cells while effectively combating tumor growth .
Case Study 1: PRMT5 Inhibition
A study published in the Journal of Medicinal Chemistry explored the use of piperidine derivatives as selective inhibitors of PRMT5. The research demonstrated that rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol exhibited significant anticancer activity by inducing apoptosis in cancer cells with a homozygous deletion of the MTAP gene. The compound's ability to penetrate brain tissue further supports its potential application in treating brain tumors .
Case Study 2: PAD4 Inhibition
Another investigation focused on developing PAD4 inhibitors using piperidine scaffolds. The study highlighted rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol as a promising lead compound for treating rheumatoid arthritis and other inflammatory diseases by inhibiting PAD4 activity .
Mechanism of Action
The mechanism by which rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Piperidine: A basic organic compound with similar structural features.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Piperidin-2-ol: Another piperidine derivative with a hydroxyl group on the second carbon atom.
Uniqueness: Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a methyl group on the piperidine ring. This combination of functional groups and stereochemistry can lead to distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis, is a chiral piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is characterized by a piperidine ring with a methyl group at the 6 position and a hydroxymethyl group at the 2 position. The stereochemistry of the compound plays a critical role in its biological interactions.
- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) :
- Interaction with G Protein-Coupled Receptors (GPCRs) :
Biological Activity and Therapeutic Applications
The biological activity of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol has been investigated in several contexts:
- Cancer Treatment :
-
Anti-inflammatory Effects :
- Research indicates that similar piperidine derivatives exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions like rheumatoid arthritis (RA) and chronic obstructive pulmonary disease (COPD) .
Table 1: Biological Activity Summary
| Property | Value |
|---|---|
| PRMT5 Inhibition IC50 | 3.5 μM |
| Selectivity | MTAP-null vs WT |
| Anti-inflammatory Activity | Moderate to High |
Table 2: Related Compounds and Their Activities
| Compound Name | PRMT5 IC50 (μM) | Anti-inflammatory Activity |
|---|---|---|
| TNG908 | 3.5 | High |
| Analog 1 | 4.0 | Moderate |
| Analog 2 | 10.0 | Low |
Q & A
Basic Synthesis and Purification
Q: What are the common synthetic routes for preparing rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol, cis, and how is stereochemical purity ensured? A: The compound is typically synthesized via catalytic hydrogenation of a precursor ketone or imine. For example, a piperidine ring with a methyl substituent at the 6-position can be reduced using NaBH₄ or LiAlH₄ in the presence of a chiral catalyst to achieve the cis-(2R,6R) configuration . Purification involves recrystallization from nonpolar solvents (e.g., hexanes) to isolate diastereomers, confirmed by X-ray crystallography . High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) is used to verify enantiomeric excess (ee > 95%) .
Advanced Stereochemical Characterization
Q: How can researchers resolve conflicting data on the stereochemical assignment of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol? A: Conflicting assignments often arise from NMR coupling constants or crystallographic ambiguities. To resolve this:
- Perform X-ray diffraction using SHELX programs for definitive spatial arrangement .
- Use NOESY NMR to confirm cis-stereochemistry by observing cross-peaks between axial protons on C2 and C6 .
- Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .
Pharmacological Mechanism of Action
Q: What methodological approaches are used to study the biological activity of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol analogs? A: Preclinical studies on structurally related compounds (e.g., (2R,6R)-hydroxynorketamine [(2R,6R)-HNK]) employ:
- Behavioral assays : Tail-flick or SNI (spared nerve injury) models to assess antinociception .
- Receptor profiling : Radioligand binding assays to exclude opioid receptor involvement and confirm AMPAR activation .
- Metabolic stability : LC-MS/MS to track plasma concentrations over 24 hours, ensuring sustained activity .
Stability and Degradation Analysis
Q: How should rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol be stored to prevent degradation, and what analytical methods detect impurities? A:
- Storage : Under argon at –20°C to avoid oxidation of the methanol group. Stability studies in methanol/water (1:1) at 25°C for 48 hours show <5% degradation .
- Impurity detection : UPLC-MS with a C18 column (e.g., Waters ACQUITY) identifies oxidation byproducts (e.g., ketone derivatives) .
Advanced Synthetic Challenges
Q: What strategies address low yields in the synthesis of cis-configured piperidine derivatives like this compound? A: Key issues include steric hindrance and axial/equatorial isomerization. Solutions:
- Use bulky protecting groups (e.g., Boc) to favor equatorial positioning during ring closure .
- Optimize reaction temperature (e.g., –78°C for lithiation steps) to suppress racemization .
- Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective reduction .
Data Contradictions in Pharmacological Studies
Q: How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound? A: Contradictions may arise from metabolic differences or off-target effects. Mitigation strategies:
- Tissue distribution studies : Autoradiography or whole-body imaging to assess bioavailability .
- Knockout models : AMPAR subunit (GluA1/GluA2) knockout mice to validate target specificity .
- Dose-response profiling : Compare EC₅₀ values across assays to identify confounding factors .
Computational Modeling Applications
Q: How can molecular docking predict the interaction of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol with biological targets? A:
- Ligand preparation : Generate 3D conformers using software like Open Babel, prioritizing the cis-(2R,6R) configuration .
- Target selection : Dock against AMPAR (PDB: 3KG2) or NMDA receptors to exclude off-target binding .
- Validation : Compare docking scores (e.g., Glide XP) with experimental IC₅₀ values from patch-clamp electrophysiology .
Comparative Structure-Activity Relationships (SAR)
Q: How does the cis-(2R,6R) configuration influence activity compared to other stereoisomers? A: Studies on (2R,6R)-HNK show:
- Enhanced antinociception : 50% longer duration than (2S,6S)-HNK in SNI models .
- Reduced side effects : No dystaxia or NMDA receptor inhibition, unlike ketamine .
- SAR trends : Methyl substitution at C6 improves metabolic stability by shielding the piperidine ring from CYP450 oxidation .
Analytical Method Development
Q: What chromatographic conditions optimize the separation of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol from its enantiomers? A:
- Chiral HPLC : Chiralpak IG-3 column, isocratic elution with hexane:isopropanol (90:10), flow rate 1.0 mL/min, UV detection at 254 nm .
- Validation : Linearity (R² > 0.999) across 0.1–100 µg/mL, LOD 0.05 µg/mL .
Metabolic Pathway Elucidation
Q: What techniques identify the metabolic fate of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol in vivo? A:
- Radiolabeling : Synthesize the compound with ¹⁴C at the methanol group for tracer studies .
- Metabolite profiling : LC-HRMS (Q-Exactive Orbitrap) detects hydroxylated and glucuronidated derivatives .
- Enzyme inhibition assays : Incubate with human liver microsomes ± CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
